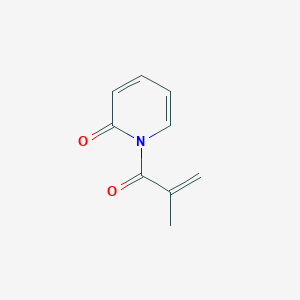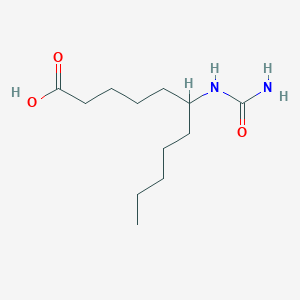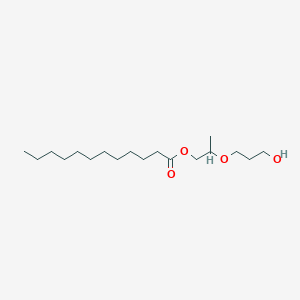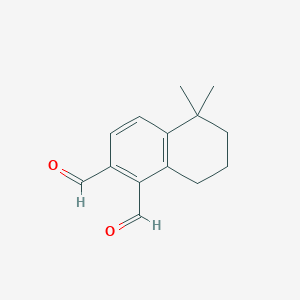
5,5-Dimethyl-5,6,7,8-tetrahydronaphthalene-1,2-dicarbaldehyde
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
5,5-Dimethyl-5,6,7,8-tetrahydronaphthalene-1,2-dicarbaldehyde is an organic compound that belongs to the class of naphthalene derivatives This compound is characterized by the presence of two aldehyde groups attached to a tetrahydronaphthalene ring system, which is further substituted with two methyl groups at the 5th position
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 5,5-Dimethyl-5,6,7,8-tetrahydronaphthalene-1,2-dicarbaldehyde can be achieved through several synthetic routes. One common method involves the oxidation of 5,5,8,8-tetramethyl-5,6,7,8-tetrahydronaphthalen-2-ol using Frémy’s salt (potassium nitrosodisulfonate) under acidic conditions . Another approach includes the use of hexamethylenetetramine in acetic acid, followed by heating and subsequent treatment with sulfuric acid to yield the desired aldehyde .
Industrial Production Methods
Industrial production of this compound typically involves large-scale oxidation reactions using suitable oxidizing agents and catalysts. The reaction conditions are optimized to ensure high yield and purity of the final product. The use of continuous flow reactors and advanced purification techniques further enhances the efficiency of the production process.
化学反应分析
Types of Reactions
5,5-Dimethyl-5,6,7,8-tetrahydronaphthalene-1,2-dicarbaldehyde undergoes various chemical reactions, including:
Oxidation: The compound can be further oxidized to form corresponding carboxylic acids.
Reduction: Reduction of the aldehyde groups can yield the corresponding alcohols.
Substitution: Electrophilic aromatic substitution reactions can occur at the aromatic ring system.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Sodium borohydride and lithium aluminum hydride are frequently used reducing agents.
Substitution: Reactions often involve the use of concentrated sulfuric acid or other strong acids as catalysts.
Major Products Formed
Oxidation: Formation of 5,5-Dimethyl-5,6,7,8-tetrahydronaphthalene-1,2-dicarboxylic acid.
Reduction: Formation of 5,5-Dimethyl-5,6,7,8-tetrahydronaphthalene-1,2-dicarbinol.
Substitution: Various substituted derivatives depending on the nature of the substituent introduced.
科学研究应用
5,5-Dimethyl-5,6,7,8-tetrahydronaphthalene-1,2-dicarbaldehyde has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules and as a building block for the development of new materials.
Biology: Investigated for its potential biological activities and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties and as a precursor for the synthesis of pharmaceutical compounds.
Industry: Utilized in the production of specialty chemicals and as a reagent in various industrial processes.
作用机制
The mechanism of action of 5,5-Dimethyl-5,6,7,8-tetrahydronaphthalene-1,2-dicarbaldehyde involves its interaction with specific molecular targets and pathways. The aldehyde groups can form covalent bonds with nucleophilic sites on proteins and other biomolecules, leading to modifications in their structure and function. These interactions can result in various biological effects, depending on the specific targets involved.
相似化合物的比较
Similar Compounds
1,2,3,4-Tetrahydronaphthalene: A partially hydrogenated derivative of naphthalene with similar structural features but lacking the aldehyde groups.
5,6,7,8-Tetrahydronaphthalene-1,2-dicarbaldehyde: A related compound with a similar ring system but different substitution pattern.
5,5,8,8-Tetramethyl-5,6,7,8-tetrahydronaphthalene-2,3-dione: A compound with similar methyl substitutions but different functional groups.
Uniqueness
5,5-Dimethyl-5,6,7,8-tetrahydronaphthalene-1,2-dicarbaldehyde is unique due to the presence of two aldehyde groups and two methyl groups on the tetrahydronaphthalene ring system. This unique combination of functional groups and structural features imparts distinct chemical and biological properties to the compound, making it valuable for various applications in research and industry.
属性
CAS 编号 |
124974-47-6 |
|---|---|
分子式 |
C14H16O2 |
分子量 |
216.27 g/mol |
IUPAC 名称 |
5,5-dimethyl-7,8-dihydro-6H-naphthalene-1,2-dicarbaldehyde |
InChI |
InChI=1S/C14H16O2/c1-14(2)7-3-4-11-12(9-16)10(8-15)5-6-13(11)14/h5-6,8-9H,3-4,7H2,1-2H3 |
InChI 键 |
PYBIMXUZQGUKTM-UHFFFAOYSA-N |
规范 SMILES |
CC1(CCCC2=C1C=CC(=C2C=O)C=O)C |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![1-Phenyl-1H-pyrrolo[2,3-B]quinoline](/img/structure/B14289300.png)
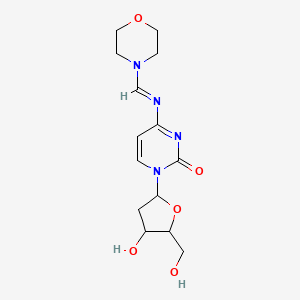
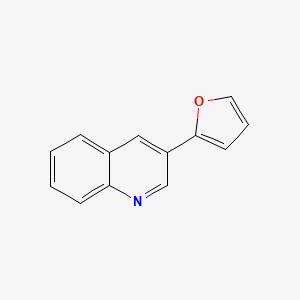
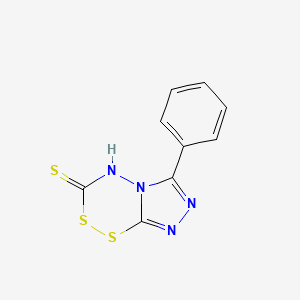
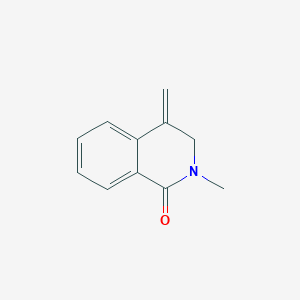

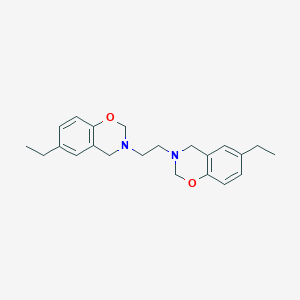
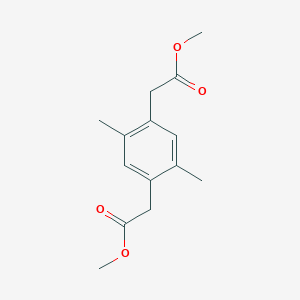
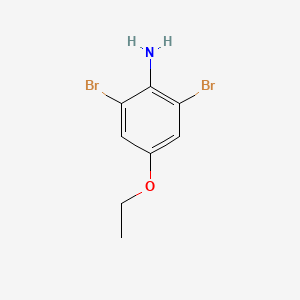

![{[(4-Ethoxy-2-methylbutan-2-yl)sulfanyl]methyl}benzene](/img/structure/B14289378.png)
